

Application Notes and Protocols for BOP Reagent in Peptide Synthesis

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Compound of Interest

Compound Name: *I-BOP*

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These application notes provide a detailed protocol for the use of (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP reagent) in solid-phase peptide synthesis (SPPS). BOP is a highly efficient phosphonium salt-based coupling reagent that facilitates the formation of amide bonds between amino acids.[1][2] It is favored for its ability to promote rapid and complete coupling reactions, minimizing racemization and side reactions, particularly the dehydration of asparagine and glutamine residues.[3][4] However, a significant drawback of BOP is the stoichiometric formation of the carcinogenic byproduct hexamethylphosphoramide (HMPA), necessitating careful handling and consideration of safer alternatives like PyBOP.[5][2][6]

Mechanism of Action

BOP reagent activates the carboxyl group of an N-protected amino acid to form a reactive OBt active ester.[5][6] This intermediate readily reacts with the free amino group of the resin-bound peptide chain to form the desired peptide bond.[5][1] The reaction is typically carried out in the presence of a tertiary base, such as N,N-diisopropylethylamine (DIEA), to facilitate the deprotonation of the carboxylic acid and neutralize the hexafluorophosphate salt.[6][7]

Quantitative Data Summary

The efficiency of a coupling reagent is critical for the successful synthesis of long peptides. The following table summarizes key quantitative parameters associated with BOP-mediated peptide

synthesis.

Parameter	Value/Range	Conditions	Reference
Equivalents of BOP Reagent	1.0 - 3.0 eq.	Per equivalent of amino acid	[7][8]
Equivalents of N-protected Amino Acid	3.0 eq.	Per equivalent of reactive sites on resin	[7]
Equivalents of DIEA	5.3 - 6.0 eq.	Per equivalent of amino acid	[7][9]
Coupling Time	1 - 2 hours	Per coupling cycle at room temperature	[8]
Typical Solvents	DMF, DCM	For swelling, washing, and coupling steps	[4][8]

Detailed Experimental Protocol: Solid-Phase Peptide Synthesis using BOP Reagent (Fmoc Strategy)

This protocol outlines the manual synthesis of a peptide on a solid support using Fmoc-protected amino acids and BOP as the coupling reagent.

Materials and Reagents

- Resin: Fmoc-Rink Amide resin (or other suitable resin depending on the desired C-terminus).
- Fmoc-protected Amino Acids: 3 equivalents per coupling.
- BOP Reagent: 3 equivalents per coupling.
- N,N-Diisopropylethylamine (DIEA): 5.3-6 equivalents per coupling.
- Deprotection Solution: 20% Piperidine in Dimethylformamide (DMF).
- Solvents:

- Dimethylformamide (DMF), peptide synthesis grade.
- Dichloromethane (DCM), peptide synthesis grade.
- Isopropyl Alcohol (IPA).
- Washing Solvents: DMF, DCM, IPA.
- Cleavage Cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS).
- Precipitation/Washing Solvent: Cold diethyl ether.
- Peptide Synthesis Vessel
- Shaker

Protocol Steps

- Resin Swelling:
 - Place the desired amount of resin in the synthesis vessel.
 - Add sufficient DCM to swell the resin and shake for 30 minutes.
 - Drain the DCM and wash the resin with DMF (3 times).
- Fmoc Deprotection:
 - Add the deprotection solution (20% piperidine in DMF) to the resin.
 - Shake for 5 minutes, then drain.
 - Add a fresh aliquot of the deprotection solution and shake for an additional 15 minutes.
 - Drain the solution and wash the resin thoroughly with DMF (5-6 times) to remove all traces of piperidine.
 - Wash with IPA (2 times) and DCM (2 times).

- Amino Acid Coupling:
 - In a separate vial, dissolve the Fmoc-protected amino acid (3 eq.) and BOP reagent (3 eq.) in DMF.
 - Add DIEA (5.3-6 eq.) to the activation mixture and vortex briefly. Note: Pre-activation for 1-10 minutes may be beneficial.[8]
 - Add the activated amino acid solution to the deprotected resin in the synthesis vessel.
 - Shake the vessel at room temperature for 1-2 hours.
 - To monitor the completion of the coupling reaction, a Kaiser test can be performed.[9] If the test is positive (indicating free amines), the coupling step should be repeated.
- Washing:
 - Drain the coupling solution.
 - Wash the resin with DMF (3 times), DCM (3 times), and IPA (2 times) to remove excess reagents and byproducts.
- Peptide Elongation:
 - Repeat steps 2-4 for each amino acid in the peptide sequence.
- Final Fmoc Deprotection:
 - After the final amino acid has been coupled, perform a final deprotection step (Step 2) to remove the N-terminal Fmoc group.
- Resin Washing and Drying:
 - Wash the peptide-resin thoroughly with DMF, DCM, and finally methanol.
 - Dry the resin under vacuum.
- Cleavage and Deprotection of Side Chains:

- Add the cleavage cocktail to the dried peptide-resin.
- Incubate with occasional swirling for 2-3 hours at room temperature.
- Filter the resin and collect the filtrate containing the cleaved peptide.
- Wash the resin with a small amount of fresh TFA to recover any remaining peptide.
- Peptide Precipitation and Purification:
 - Precipitate the crude peptide by adding the TFA filtrate to a large volume of cold diethyl ether.
 - Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether 2-3 more times.
 - Dry the crude peptide pellet under vacuum.
 - Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
 - Confirm the identity and purity of the final peptide by mass spectrometry.

Visualizations

Caption: Mechanism of BOP-mediated peptide bond formation.

Caption: Workflow for Solid-Phase Peptide Synthesis using BOP.

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